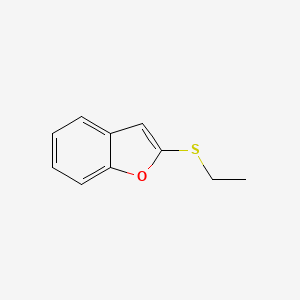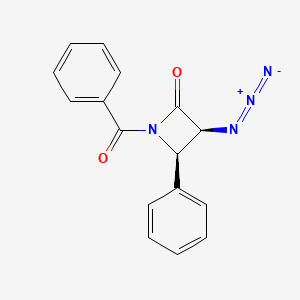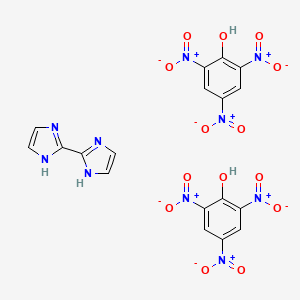
(1,3-Dichloro-1H-pyrrol-2-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dichloro-1H-pyrrol-2-yl)(phenyl)methanone is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with two chlorine atoms at positions 1 and 3, and a phenyl group attached to the methanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dichloro-1H-pyrrol-2-yl)(phenyl)methanone typically involves the reaction of 1,3-dichloropyrrole with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors may also be employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: (1,3-Dichloro-1H-pyrrol-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrrole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrrole derivatives.
- N-oxides and other oxidized products.
- Alcohol derivatives from reduction reactions.
科学研究应用
(1,3-Dichloro-1H-pyrrol-2-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1,3-Dichloro-1H-pyrrol-2-yl)(phenyl)methanone is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Phenyl(1H-pyrrol-2-yl)methanone: Lacks the chlorine substituents, resulting in different reactivity and biological activity.
(2,3-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone: Contains a saturated pyrrole ring, leading to distinct chemical properties.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Features an imidazole ring instead of a pyrrole ring, offering different pharmacological potential.
Uniqueness: The presence of chlorine atoms in (1,3-Dichloro-1H-pyrrol-2-yl)(phenyl)methanone imparts unique electronic and steric properties, making it a valuable compound for specific synthetic and research applications. Its distinct structure allows for targeted modifications and the exploration of novel chemical and biological activities.
属性
CAS 编号 |
185325-50-2 |
|---|---|
分子式 |
C11H7Cl2NO |
分子量 |
240.08 g/mol |
IUPAC 名称 |
(1,3-dichloropyrrol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H7Cl2NO/c12-9-6-7-14(13)10(9)11(15)8-4-2-1-3-5-8/h1-7H |
InChI 键 |
VBHYDZQTQDSWTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CN2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)
![[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12566935.png)

![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)
![2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)


![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)



